8-HA-cAMP

PKA cAMP signaling site-selectivity

8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a synthetic, cell-permeable analog of the endogenous second messenger cyclic AMP (cAMP). It functions primarily as a site-selective agonist of cAMP-dependent protein kinase (PKA), exhibiting a marked preference for the B-site of the PKA type I regulatory subunit (RI).

Molecular Formula C16H25N6O6P
Molecular Weight 428.38 g/mol
Cat. No. B15543237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-HA-cAMP
Molecular FormulaC16H25N6O6P
Molecular Weight428.38 g/mol
Structural Identifiers
InChIInChI=1S/C16H25N6O6P/c1-2-3-4-5-6-18-16-21-10-13(17)19-8-20-14(10)22(16)15-11(23)12-9(27-15)7-26-29(24,25)28-12/h8-9,11-12,15,23H,2-7H2,1H3,(H,18,21)(H,24,25)(H2,17,19,20)/t9-,11+,12?,15-/m1/s1
InChIKeyYCCOPOMGRBSAFG-WABSSEDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-HA-cAMP Product Overview for Scientific Procurement and Research Applications


8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a synthetic, cell-permeable analog of the endogenous second messenger cyclic AMP (cAMP) . It functions primarily as a site-selective agonist of cAMP-dependent protein kinase (PKA), exhibiting a marked preference for the B-site of the PKA type I regulatory subunit (RI) [1]. This compound is a critical research tool, distinguished from its parent molecule and many common analogs by its enhanced metabolic stability against degradation by mammalian phosphodiesterases (PDEs) [2].

Why Standard cAMP Analogs Cannot Substitute for 8-HA-cAMP in PKA-Specific Studies


Generic substitution with other cAMP analogs is not advisable due to fundamental differences in effector selectivity, binding site preference, and metabolic stability. For instance, widely used analogs such as 8-Br-cAMP and 8-pCPT-cAMP are broad-spectrum agonists that activate both PKA and the Epac signaling pathway with equal efficacy, thereby confounding results in experiments designed to isolate PKA-dependent effects [1]. Furthermore, natural cAMP is rapidly hydrolyzed by cellular PDEs, limiting its efficacy and complicating interpretation. In contrast, 8-HA-cAMP possesses two key differentiating properties: (1) a pronounced site-selectivity for the B-site of PKA type I, which allows for more precise dissection of PKA isoform-specific signaling when used in combination with A-site selective analogs [2], and (2) significant resistance to mammalian PDEs, ensuring sustained intracellular activity .

Quantitative Evidence for 8-HA-cAMP Differentiation vs. Common cAMP Analogs


PKA B-Site Selectivity of 8-HA-cAMP Versus Broad-Spectrum Analogs

8-HA-cAMP exhibits a clear preference for the B-site (BI) over the A-site (AI) of the PKA type I regulatory subunit. This contrasts sharply with commonly used cAMP analogs like 8-Br-cAMP and 8-pCPT-cAMP, which do not discriminate between PKA and Epac, or between PKA binding sites [1]. In competitive binding assays with [3H]cAMP on the PKA holoenzyme, 8-AHA-cAMP (a close structural analog of 8-HA-cAMP with a similar site-selectivity profile) competed much more efficiently for binding to site BI than to site AI [2]. This site-selectivity enables specific activation of PKA type I when paired with an A-site selective analog like 6-Bnz-cAMP .

PKA cAMP signaling site-selectivity

Superior PDE Resistance of 8-HA-cAMP Compared to Natural cAMP

Natural cAMP is highly susceptible to hydrolysis by phosphodiesterases (PDEs), which limits its effective concentration and duration of action in cellular assays. In contrast, 8-HA-cAMP is characterized as having "metabolic stability towards mammalian cyclic nucleotide-responsive phosphodiesterases" . While exact hydrolysis rates are not provided, this property is a key differentiator from native cAMP. In a study using a fungal PDE from Mucor rouxii, the related analog 8-Aminohexylamino cAMP (8-AHA-cAMP) inhibited the hydrolysis of 0.1 µM cAMP with an IC50 of approximately 1 µM, demonstrating its ability to block PDE activity and indicating its own resistance to degradation [1].

PDE resistance metabolic stability cAMP analog

High Membrane Permeability of 8-HA-cAMP for Intact Cell Studies

8-HA-cAMP is consistently described as having "high membrane permeability" and being a "membrane-permeable analog" by multiple authoritative vendors [1]. This is a direct contrast to some polar cAMP analogs, such as Sp-8-OH-cAMPS, which are explicitly designed to be membrane-impermeant and are used for studying extracellular targets or must be introduced via techniques like patch-clamp [2]. The lipophilicity of 8-HA-cAMP is reported as LogP = 2.83, which supports its ability to passively diffuse across cell membranes [1].

membrane permeability cell-permeable cAMP analog

Synergistic PKA Type I Activation with 8-HA-cAMP and A-Site Selective Analogs

The functional consequence of 8-HA-cAMP's B-site selectivity is its ability to synergistically activate PKA type I when combined with an A-site selective analog. Vendor documentation explicitly recommends combining 8-HA-cAMP (B-site selective) with 6-Bnz-cAMP (A-site selective) for the preferential stimulation of PKA type I [1]. This paired analog approach has been validated in cellular studies; for instance, the combination of a B-site analog (2-Cl-8-AHA-cAMP) and an A-site analog (N6-Bnz-8-Pip-cAMP) enhanced the induction of apoptosis in IPC cells by more than 20-fold compared to either analog alone [2]. This strategy is not possible with non-selective analogs.

PKA type I synergy isoform-specific activation

Optimal Research Applications for 8-HA-cAMP Based on Quantitative Evidence


Precise Dissection of PKA Type I Signaling Pathways

8-HA-cAMP is the tool of choice for experiments aiming to isolate the function of PKA type I. Its B-site selectivity, as detailed in Evidence_Item 1 [1], allows researchers to activate this specific PKA subtype, especially when used in combination with an A-site selective analog like 6-Bnz-cAMP. This is essential for avoiding the confounding effects of PKA type II or Epac activation that occur with broad-spectrum agonists like 8-Br-cAMP .

Sustained Intracellular cAMP Signaling Studies

For long-term cell-based assays requiring sustained PKA activation, 8-HA-cAMP is superior to natural cAMP. Its documented resistance to mammalian PDEs prevents rapid signal decay, ensuring a consistent and predictable cellular response over the course of the experiment. This stability reduces experimental variability and the need for continuous perfusion or high initial concentrations, addressing a major limitation of using natural cAMP.

Uncomplicated Activation of PKA in Intact Cells

For the vast majority of research requiring PKA activation in intact, living cells, 8-HA-cAMP offers a significant practical advantage over membrane-impermeant analogs like Sp-8-OH-cAMPS [2]. Its high membrane permeability [3] allows it to be simply added to cell culture media, bypassing the need for technically challenging and potentially disruptive delivery methods such as microinjection, electroporation, or patch-clamp dialysis.

Achieving Potent PKA Type I-Dependent Functional Responses

When a study demands a robust and specific PKA type I-driven functional output, such as the induction of CRE-dependent apoptosis or differentiation, the synergistic approach involving 8-HA-cAMP is critical. As demonstrated with related B-site analogs, combining a B-site selective compound like 8-HA-cAMP with an A-site selective analog can produce a >20-fold enhancement of specific cellular responses compared to using a single, non-selective agonist [4]. This level of potent, targeted activation is unattainable with other cAMP analogs.

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